Tetrahydrofolic acid

Overview

Description

Tetrahydrofolic acid (THF) is the biologically active, reduced form of folic acid (vitamin B₉), synthesized in humans via enzymatic reduction involving vitamins B₁₂, C, and biotin . As a central cofactor in one-carbon metabolism, THF facilitates the transfer of methyl, methylene, and formyl groups critical for:

- Nucleotide synthesis: Purine and pyrimidine biosynthesis (e.g., thymidylate for DNA) .

- Amino acid metabolism: Conversion of serine to glycine and homocysteine to methionine .

- Cellular proliferation: Supports DNA replication and repair, particularly in rapidly dividing cells .

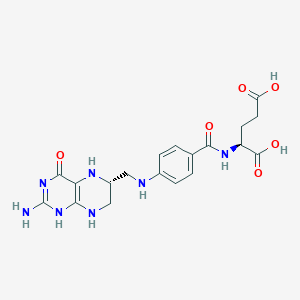

THF’s structure comprises a pteridine ring, p-aminobenzoic acid (PABA), and glutamic acid (Fig. 1). Its six ionizable groups (pKa range: -1.25 to 10.5) govern its reactivity and enzyme interactions . Unlike folic acid, THF is unstable in aqueous solutions but stabilizes upon binding to proteins or through chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofolic acid can be synthesized by the reduction of folic acid. One method involves the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. The reaction is carried out at an optimum temperature of 30°C for 4 hours, with a catalyst amount of 0.1 grams of lead nitrate and a mole ratio of 4:1 (potassium borohydride to folic acid) . Another method involves catalytic hydrogenation of folic acid using Raney nickel as a catalyst in a continuous flow system, achieving high conversion rates and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of folic acid. This process uses readily available reagents and is cost-effective. The continuous flow technology with Raney nickel as a catalyst is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives such as 5,10-methylenetetrahydrofolate, 5-methyltetrahydrofolate, and 10-formyltetrahydrofolate .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, which reacts with this compound to form 5,10-methylenetetrahydrofolate . The reaction conditions typically involve mild temperatures and the presence of specific enzymes or catalysts.

Major Products Formed: The major products formed from the reactions of this compound include 5,10-methylenetetrahydrofolate, which is essential for DNA synthesis, and 5-methyltetrahydrofolate, which plays a role in the methylation of homocysteine to methionine .

Scientific Research Applications

Tetrahydrofolic acid (THFA), also known as tetrahydrofolate, is a derivative of folic acid and the biologically active form of folate found in serum . It functions as a crucial coenzyme in various biochemical reactions, particularly in the synthesis of amino acids and nucleic acids . THFA plays a vital role as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino groups, which are essential for DNA synthesis .

Research Findings

Research has explored the effects of folic acid and its metabolite, 5-methyl-tetrahydrofolic acid (5-MTHF), on vascular function . Intravenous infusion of 5-MTHF has been shown to improve nitric oxide bioavailability, enhance endothelial nitric oxide synthase (eNOS) coupling, and reduce vascular superoxide in blood vessels .

Studies have also investigated the impact of unmetabolized folic acid (UFA) and 5-methyl-tetrahydrofolate (mF) on colorectal adenoma risk . While no overall association was found between plasma mF or UFA and adenoma risk, later follow-up showed a positive association between plasma mF and high-risk findings such as advanced or multiple adenomas .

Potential therapeutic applications

- Antibacterial compounds Because bacteria produce this compound via dihydropteroate and humans do not have the enzymes to do this, molecules that shut down these enzymes are effective antibacterial compounds . Sulfonamide antibiotics competitively bind to dihydropteroate synthetase, which prevents the binding of 4-aminobenzoic acid (PABA), a precursor .

- CRE treatment Trimethoprim-sulfamethoxazole inhibits the production of this compound and can be used to treat CRE (carbapenem-resistant enterobacteriaceae) .

Mechanism of Action

Tetrahydrofolic acid exerts its effects by acting as a coenzyme in reactions involving the transfer of single-carbon groups. It is transported across cells by receptor-mediated endocytosis and is involved in the synthesis of purine and thymidylate nucleic acids, interconversion of amino acids, methylation of transfer ribonucleic acid, and generation and use of formate . The molecular targets include enzymes such as serine hydroxymethyltransferase and methionine synthase .

Comparison with Similar Compounds

Structural and Functional Differences

Key folate derivatives and analogs are compared below (Table 1):

Table 1: Comparative Analysis of THF and Related Compounds

Key Research Findings

5-Formyl-THF (Leucovorin)

- Mechanism : Rescues cells from methotrexate toxicity by providing reduced folate without requiring dihydrofolate reductase (DHFR) .

- Clinical Use : Co-administered with high-dose methotrexate in cancer therapy to protect healthy cells .

5,10-Methylene-THF

- Role in DNA Synthesis : Directly donates methyl groups for thymidylate production, a rate-limiting step in DNA replication .

- Stability Enhancement : Cyclodextrin inclusion complexes improve aqueous stability, enabling parenteral formulations .

5-Methyl-THF

- Circulating Form : Accounts for ~90% of folates in plasma; requires vitamin B₁₂ for methionine synthase activity .

- Neurological Implications : Deficiency linked to elevated homocysteine and cardiovascular risks .

Physicochemical Properties of THF

Table 2: Ionization Profile of THF

| Ionizable Group | pKa | Assignment |

|---|---|---|

| Amide group | 10.5 | N-terminal deprotonation |

| N5 (Ns) position | 4.82 | Protonation site |

| β-carboxyl group | 4.8 | Carboxyl dissociation |

| α-carboxyl group | 3.5 | Carboxyl dissociation |

| N1 position | 1.24 | Pyrimidine ring protonation |

| N10 position | -1.25 | Exocyclic N protonation |

The acidic N10 position (-1.25 pKa) facilitates protonation in low-pH environments, influencing THF’s interaction with enzymes like thymidylate synthase .

Clinical and Research Implications

- Antifolates : Methotrexate and sulfonamides (e.g., sulfadiazine) target folate metabolism by inhibiting DHFR or dihydropteroate synthetase, respectively .

- Drug Design : Modifications at N5 (e.g., 5-formyl-THF) enhance stability, whereas substitutions at N10 or the pteridine ring (e.g., DDATHF) alter enzyme specificity .

Biological Activity

Tetrahydrofolic acid (THFA), the active form of folate, plays a critical role in various biological processes, particularly in nucleic acid and amino acid synthesis. This article provides a comprehensive overview of its biological activities, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of this compound

Tetrahydrofolate is synthesized from dietary folate and is essential for several biochemical reactions. It serves as a coenzyme in the transfer of one-carbon units, which are vital for the synthesis of nucleotides and amino acids. The primary functions of THFA include:

- Nucleotide Synthesis : THFA is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.

- Amino Acid Metabolism : It participates in the interconversion of amino acids, particularly in the conversion of homocysteine to methionine.

- Methylation Reactions : THFA is involved in methylation processes that regulate gene expression and DNA repair.

THFA functions through various enzymatic pathways:

- Cofactor Role : It acts as a cofactor for enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS), facilitating the transfer of methyl groups necessary for methionine synthesis from homocysteine .

- Transport Mechanism : THFA is transported into cells via receptor-mediated endocytosis, ensuring its availability for cellular processes .

- Enzymatic Interconversion : It undergoes transformations into various derivatives (e.g., 5,10-methylene-THF) that are differentially required for nucleotide and amino acid biosynthesis .

Case Studies

- Pernicious Anemia : A study involving a 4-year-old boy with pernicious anemia demonstrated that treatment with vitamin B12 normalized urinary metabolites derived from THFA after initial deficiency symptoms were observed. This underscores the interrelationship between vitamin B12 and folate metabolism .

- Pregnancy : Research assessing folic acid supplementation among pregnant women revealed that while awareness was low, those taking supplements showed no significant difference in serum levels of THFA compared to non-supplement users. This indicates potential gaps in dietary intake during pregnancy that could affect fetal development .

Research Findings

- A study on colorectal adenomas indicated that high levels of unmetabolized folic acid correlated with increased risks of adenoma formation, suggesting that while THFA is beneficial, excessive supplementation may have adverse effects .

- Another investigation highlighted how tetrahydrofolate levels can influence homocysteine concentrations, which are linked to cardiovascular health and neural tube defects during pregnancy .

Table 1: Functions and Mechanisms of this compound

| Function | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Nucleotide Synthesis | Acts as a coenzyme in nucleotide biosynthesis | Essential for DNA/RNA synthesis |

| Amino Acid Interconversion | Facilitates conversion of homocysteine to methionine | Important for protein synthesis |

| Methylation | Involved in methylation reactions | Regulates gene expression |

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897520 | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Tetrahydrofolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-16-0 | |

| Record name | Tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ZWB253H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.